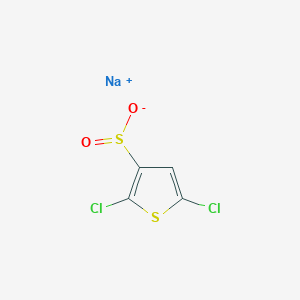

sodium;2,5-dichlorothiophene-3-sulfinate

Description

Significance of Organosulfur Compounds in Contemporary Organic Synthesis and Materials Science Research

Organosulfur compounds, characterized by the presence of at least one carbon-sulfur bond, are integral to numerous areas of scientific research and industry. britannica.comtaylorandfrancis.com Their importance stems from the unique properties of the sulfur atom, which, as a third-period element, can exist in various oxidation states, leading to a rich and diverse chemistry. nih.gov In nature, organosulfur compounds are ubiquitous, found in essential amino acids like cysteine and methionine, coenzymes, vitamins, and hormones. britannica.comjmchemsci.com

In the realm of contemporary organic synthesis, these compounds are valued as versatile building blocks and reagents. britannica.comnih.gov Functional groups such as thiols, sulfides, sulfoxides, sulfones, and their derivatives serve as key intermediates in the construction of complex molecular architectures. jmchemsci.com For instance, thiols are used to form self-assembled monolayers (SAMs) on gold surfaces, a technology critical to nanotechnology, while thioacetals serve as crucial protecting groups in multi-step syntheses. britannica.com

The impact of organosulfur chemistry extends profoundly into materials science. Polysulfones are noted for their use as inert, high-performance polymers, while polythiophenes are celebrated for their electrical conductivity, making them a cornerstone of research into organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). britannica.comnih.gov The continuous development of new synthetic methodologies involving organosulfur reagents underscores their expanding role in creating novel materials and pharmaceuticals. acs.org

The Thiophene (B33073) Nucleus as a Versatile Heterocyclic Scaffold in Academic Investigations

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in both medicinal chemistry and materials science. nih.goveprajournals.com Its structural similarity to benzene (B151609) allows it to act as a bioisostere for phenyl rings in drug design, often improving physicochemical properties, metabolic stability, and target binding affinity. nih.gov This has led to the incorporation of the thiophene nucleus in numerous FDA-approved drugs across various therapeutic areas, including anti-inflammatory, anticancer, and antidiabetic agents. nih.govrsc.org The thiophene ring's electron-rich nature makes it highly reactive towards electrophilic substitution, facilitating the synthesis of a vast library of derivatives for academic and industrial research. nih.govresearchgate.net

In materials science, the thiophene unit is a fundamental component in the design of π-conjugated polymers and oligomers. researchgate.net These materials are prized for their electronic and optoelectronic properties, which are tunable through chemical modification of the thiophene ring. researchgate.net Thiophene-based molecules are extensively used in the development of organic semiconductors, solar cells, and sensors, highlighting the scaffold's versatility and importance in advanced technology. nih.govresearchgate.net

Overview of Sulfinate Chemistry: Synthetic Access and Utility as Synthetic Intermediates

Sulfinates, the conjugate bases of sulfinic acids (RSO₂H), are a class of organosulfur compounds that have gained significant prominence as versatile synthetic intermediates. wikipedia.org While free sulfinic acids are often unstable, their corresponding salts (RSO₂Na) are typically stable, odorless, and easy to handle, making them highly suitable for a wide range of chemical transformations. google.comresearchgate.net

There are several established methods for the synthesis of sulfinate salts. The most common and industrially viable method involves the reduction of sulfonyl chlorides, often using reducing agents like sodium sulfite (B76179) or zinc dust. google.comrsc.orgnih.gov Other routes include the reaction of Grignard reagents with sulfur dioxide, the oxidative coupling of thiophenols, or the cleavage of specific sulfones. wikipedia.orgorganic-chemistry.org This accessibility has made sulfinate salts readily available building blocks in organic synthesis. nih.gov

The utility of sulfinates stems from their flexible reactivity; they can act as nucleophiles, electrophiles, or radical precursors depending on the reaction conditions. nih.govrsc.org This allows them to participate in a wide array of bond-forming reactions. They are extensively used as coupling partners in transition-metal-catalyzed reactions (e.g., Suzuki and Sonogashira couplings) to form sulfones. rsc.orgnih.gov Furthermore, sulfinates are key precursors for the synthesis of sulfonamides and thiosulfonates, which are important functional groups in pharmaceuticals and agrochemicals. rsc.orgacs.org Their ability to generate sulfonyl radicals under oxidative or photoredox conditions has opened new avenues for C-C and C-heteroatom bond formation. nih.gov

Research Significance of Sodium;2,5-dichlorothiophene-3-sulfinate within Advanced Chemical Synthesis

This compound is a specialized chemical reagent that combines the structural features of a dichlorinated thiophene ring with the versatile reactivity of a sulfinate salt. Its significance in advanced chemical synthesis lies in its potential as a building block for introducing the 2,5-dichlorothiophene-3-sulfonyl moiety into more complex molecules. The presence of two chlorine atoms on the thiophene ring provides specific steric and electronic properties and offers potential sites for further chemical modification through cross-coupling reactions.

As a sulfinate salt, it is expected to participate in the typical reactions of this functional group. This includes serving as a nucleophilic partner in reactions to form sulfones and sulfonamides. rsc.orgconcordia.ca For example, it could be coupled with aryl, heteroaryl, or vinyl halides under palladium or nickel catalysis to generate a variety of substituted 3-sulfonyl-2,5-dichlorothiophenes. nih.gov Such compounds are of interest in medicinal chemistry and materials science, where highly functionalized heterocyclic scaffolds are sought. The sulfonyl radical, which can be generated from the sulfinate, can also be used in radical-based transformations. nih.gov

The compound is available from commercial suppliers as a solid, typically with a purity of 95%, and is stored under inert atmosphere. cymitquimica.comsigmaaldrich.com Its availability facilitates its use in research settings for the development of novel compounds where the unique combination of a reactive sulfinate and a di-halogenated thiophene core is desired.

Data Tables

Table 1: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | sigmaaldrich.com |

| Synonyms | 2,5-Dichlorothiophene-3-sulfinic acid sodium salt, sodium 2,5-dichloro-3-thiophenesulfinate | cymitquimica.com |

| CAS Number | 363179-59-3 | sigmaaldrich.com |

| Molecular Formula | C₄HCl₂NaO₂S₂ | cymitquimica.com |

| Molecular Weight | 239.08 g/mol | cymitquimica.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | ~95% | sigmaaldrich.com |

| InChI | 1S/C4H2Cl2O2S2.Na/c5-3-1-2(10(7)8)4(6)9-3;/h1H,(H,7,8);/q;+1/p-1 | cymitquimica.comsigmaaldrich.com |

| InChI Key | VUYAANWWKDAVGG-UHFFFAOYSA-M | cymitquimica.comsigmaaldrich.com |

Properties

IUPAC Name |

sodium;2,5-dichlorothiophene-3-sulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2O2S2.Na/c5-3-1-2(10(7)8)4(6)9-3;/h1H,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYAANWWKDAVGG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1S(=O)[O-])Cl)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC(=C1S(=O)[O-])Cl)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2NaO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Sodium;2,5 Dichlorothiophene 3 Sulfinate and Its Derivatives

Precursor Synthesis: Halogenated Thiophenes and Their Functionalization

The foundational step in synthesizing the target compound is the preparation of a correctly substituted thiophene (B33073) ring. This involves the halogenation of thiophene and subsequent functionalization to introduce the necessary reactive groups for sulfinate formation.

Halogenated thiophenes are crucial building blocks in organic synthesis due to their versatile reactivity in cross-coupling reactions. jcu.edu.au The chlorination of thiophenes can be achieved using various reagents. A common laboratory and industrial method involves the use of sulfuryl chloride (SO₂Cl₂), often in a polar solvent, which can lead to the formation of polychlorinated thiophenes, including the desired 2,5-dichlorothiophene (B70043). jcu.edu.au More environmentally conscious or "green" methods have also been developed, utilizing sodium halides as the chlorine source in the presence of an oxidizing agent like copper(II) sulfate (B86663) in an ethanol (B145695) solvent. nih.govnih.gov These methods offer advantages by employing less toxic and more readily available reagents under mild conditions. nih.govnih.gov

Once the halogenated thiophene core, such as 2,5-dichlorothiophene, is obtained, it must be functionalized at the 3-position to introduce a sulfur moiety. A key intermediate for the synthesis of the target sulfinate is 2,5-dichlorothiophene-3-sulfonyl chloride. sigmaaldrich.comscbt.com This precursor is typically synthesized by the chlorosulfonation of 2,5-dichlorothiophene. This electrophilic substitution reaction introduces a chlorosulfonyl (-SO₂Cl) group onto the thiophene ring, primarily at the more reactive alpha-positions (2 or 5), but under specific conditions, substitution at the beta-position (3 or 4) can be achieved. Given that the 2 and 5 positions are already blocked by chlorine atoms, the reaction is directed to one of the vacant beta-positions.

Further functionalization of halogenated thiophenes can also be accomplished through various other pathways, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Kumada), which allow for the introduction of a wide array of functional groups. jcu.edu.au Additionally, lithiation followed by reaction with an electrophile is a powerful technique; for example, treatment with n-butyllithium can create a nucleophilic carbon atom that can then react with sulfur-based electrophiles. nih.gov

Table 1: Selected Methods for Thiophene Halogenation

| Starting Material | Halogenating Agent/System | Product | Reference |

|---|---|---|---|

| 3-Methylthiophene | N-Bromosuccinimide (NBS) | 2-Bromo-3-methylthiophene | jcu.edu.au |

| 3-Alkylthiophene | Sulfuryl Chloride (SO₂Cl₂) | 2-Chloro-3-alkylthiophene | jcu.edu.au |

| Thiophene Alkynes | Sodium Halide / Copper(II) Sulfate | Halogenated Thiophenes | nih.gov |

| Tetrachlorothiophene | n-Butyllithium / CO₂ then SOCl₂ | 3,4,5-Trichloro-2-thiophenecarbonyl chloride | nih.gov |

Direct Synthesis Routes to Sodium Sulfinate Salts

With a suitable precursor like 2,5-dichlorothiophene-3-sulfonyl chloride in hand, the next stage is the formation of the sodium sulfinate salt. This transformation is fundamentally a reduction of the sulfur center.

The most common and direct method for preparing sodium sulfinates is through the reduction of the corresponding sulfonyl chloride. nih.gov This well-established transformation can be achieved using various reducing agents. A widely used method involves reacting the sulfonyl chloride with a mild reductant such as sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution, often with the addition of a base like sodium bicarbonate to neutralize the acidic byproducts. nih.gov Another effective reducing agent is zinc dust in the presence of sodium carbonate. nih.gov

For the specific synthesis of sodium;2,5-dichlorothiophene-3-sulfinate, the reaction would proceed as follows: 2,5-dichlorothiophene-3-sulfonyl chloride is treated with a controlled amount of a reducing agent like sodium sulfite. The sulfonyl chloride group (-SO₂Cl) is reduced to a sulfinate anion (-SO₂⁻), which then forms a salt with the sodium cation present in the reaction mixture. The resulting this compound can then be isolated from the reaction medium, often through precipitation or extraction. nih.gov

Table 2: General Conditions for Sulfonyl Chloride to Sodium Sulfinate Conversion

| Precursor | Reagents | Product Type | Reference |

|---|---|---|---|

| Ar-SO₂Cl | Sodium Sulfite (Na₂SO₃), Sodium Bicarbonate | Ar-SO₂Na | nih.gov |

| Ar-SO₂Cl | Zinc (Zn), Sodium Carbonate | Ar-SO₂Na | nih.gov |

Ar represents an aryl group, such as the 2,5-dichlorothienyl group.

Alternative synthetic strategies involve the oxidation of a suitable sulfur-containing precursor. One such approach starts from an aryl thiol (Ar-SH). The corresponding 2,5-dichlorothiophene-3-thiol could be oxidized to the desired sulfinic acid, which is then neutralized with a sodium base to form the salt. Various oxidative systems can be employed for the conversion of thiols to sulfinic acids, though care must be taken to avoid over-oxidation to the sulfonic acid. nih.gov

Another modern approach involves the use of sulfur dioxide surrogates, such as the adduct of SO₂ with DABCO (DABSO). nih.gov This method typically involves forming an organometallic nucleophile, for example, by lithiation of 2,5-dichlorothiophene at the 3-position. This lithiated intermediate can then react with DABSO to form the lithium sulfinate salt, which can be converted to the sodium salt through ion exchange. This C-H functionalization sequence provides a direct route to the sulfinate from the halogenated thiophene without proceeding through a sulfonyl chloride intermediate. nih.gov

Preparation of Alkyl and Aryl Derivatives of 2,5-Dichlorothiophene-3-sulfinate

The sodium sulfinate salt is a versatile intermediate that can be converted into various derivatives, most notably sulfinate esters (R-SO-OR'). The synthesis of alkyl and aryl esters of 2,5-dichlorothiophene-3-sulfinic acid can be achieved through several esterification methods.

A common route involves the reaction of the sodium sulfinate salt (or the corresponding free sulfinic acid) with an alcohol (for alkyl esters) or a phenol (B47542) (for aryl esters). This reaction is often facilitated by an activating agent or catalyst. One effective method uses 1,1'-carbonyldiimidazole (B1668759) (CDI), which reacts with the sulfinic acid to form a highly reactive sulfinylimidazole intermediate that subsequently reacts with an alcohol to yield the sulfinate ester. organic-chemistry.org Alternatively, lanthanide(III) triflates have been shown to be effective catalysts for the direct reaction between sulfinic acids and alcohols. organic-chemistry.org

Another pathway involves the reaction of the sodium sulfinate with an alkyl halide (e.g., alkyl iodide or bromide). In this nucleophilic substitution reaction, the sulfinate anion acts as the nucleophile, displacing the halide to form the sulfinate ester.

Recently, methods have been developed for the facile synthesis of sulfinate esters from aryl iodides via the direct oxidation of thioester intermediates. researchgate.netrsc.org This approach could potentially be adapted for the synthesis of 2,5-dichlorothiophene-3-sulfinate esters, providing an alternative to the traditional esterification of the sulfinate salt.

Table 3: General Methods for the Synthesis of Sulfinate Esters

| Sulfinate Source | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| R-SO₂H | Alcohol, 1,1'-Carbonyldiimidazole (CDI) | R-SO-O-R' | organic-chemistry.org |

| R-SO₂H | Alcohol, Lanthanide(III) Triflates | R-SO-O-R' | organic-chemistry.org |

| R-SO₂Na | Alkyl Halide (R'-X) | R-SO-O-R' | chemrevlett.com |

R represents the 2,5-dichlorothienyl group.

Chemical Transformations Facilitated by Sodium;2,5 Dichlorothiophene 3 Sulfinate

Sulfinylation Reactions for the Formation of Organosulfur Compounds

Sulfinylation reactions introduce a sulfinyl group (R-S(O)-) into an organic molecule. However, the term is often used more broadly in the context of sodium sulfinates to describe the introduction of a sulfonyl group (R-SO2-) via various mechanisms, which is more accurately termed sulfonylation. Sodium sulfinates are powerful building blocks for creating carbon-sulfur bonds to form sulfones. nih.gov

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While the direct palladium-catalyzed sulfinylation of organoborons is more commonly achieved with sulfinate esters nih.govacs.org, the related desulfinative cross-coupling of sodium aryl- and heteroarylsulfinates with aryl halides and triflates is a well-established method for forming sulfones. In these reactions, a palladium catalyst facilitates the bond formation between the sulfur atom of the sulfinate and an sp²-hybridized carbon of the coupling partner. The general applicability of these methods to a wide range of sodium arylsulfinates suggests that sodium;2,5-dichlorothiophene-3-sulfinate would be a competent substrate for synthesizing aryl (2,5-dichlorothienyl)sulfones.

The hydrosulfonylation of allenes is an atom-economical method for synthesizing allylic sulfones, which are valuable intermediates in organic synthesis. nih.govrsc.org Both transition-metal-catalyzed and metal-free methods have been developed. For instance, palladium-catalyzed protocols can achieve high regio- and stereoselectivity, typically yielding linear E-allylic sulfones from the reaction of allenes with sulfinic acids (generated in situ from sodium sulfinates). nih.govrsc.org Rhodium-catalyzed systems have also been employed for the asymmetric hydrosulfonylation of allenes using sodium sulfinates, affording chiral allylic sulfones with high enantioselectivity. nih.gov Additionally, Brønsted acid-mediated, metal-free additions of sodium sulfinates to N-allenyl derivatives have been reported, providing a practical route to functionalized allylic sulfones. chemrxiv.org The broad substrate scope of these reactions, which includes various sodium (hetero)aryl sulfinates, indicates their applicability to this compound.

Direct functionalization of C–H bonds represents a highly efficient strategy in synthesis. A transition-metal-free method for the dehydrogenative β-C–H sulfonylation of tertiary cyclic amines using sodium sulfinates has been developed. nih.govnih.gov This reaction is facilitated by N-Iodosuccinimide (NIS), which promotes the regioselective formation of an enaminyl sulfone. The process is characterized by its mild conditions and tolerance of a wide range of functional groups. nih.gov Research has shown that various sodium arylsulfinates and even heterocyclic sulfinates participate effectively in this transformation. nih.gov This demonstrates the potential for this compound to be used in the late-stage functionalization of complex amine-containing molecules.

The reaction proceeds by combining a tertiary cyclic amine with a sodium sulfinate in the presence of NIS, leading to the formation of a β-sulfonylated enamine.

Table 1: Examples of Oxidative β-C–H Sulfonylation of N-Phenylpiperidine with Various Sodium Sulfinates nih.gov Reaction conditions: Piperidine (1.0 equiv), Sodium Sulfinate (2.0 equiv), NIS (1.5 equiv), in Dichloromethane at room temperature.

| Entry | Sodium Sulfinate (RSO₂Na) | Product | Yield (%) |

| 1 | Sodium benzenesulfinate | N-phenyl-1,2,3,4-tetrahydropyridin-3-yl)phenylsulfone | 81 |

| 2 | Sodium p-toluenesulfinate | N-phenyl-1,2,3,4-tetrahydropyridin-3-yl)(p-tolyl)sulfone | 85 |

| 3 | Sodium 4-fluorobenzenesulfinate | (4-fluorophenyl)(N-phenyl-1,2,3,4-tetrahydropyridin-3-yl)sulfone | 82 |

| 4 | Sodium thiophene-2-sulfinate | (N-phenyl-1,2,3,4-tetrahydropyridin-3-yl)(thiophen-2-yl)sulfone | 71 |

| 5 | Sodium cyclopropylsulfinate | cyclopropyl(N-phenyl-1,2,3,4-tetrahydropyridin-3-yl)sulfone | 68 |

Nucleophilic Reactivity and Substitution Reactions

The sulfinate anion is a soft nucleophile that readily reacts with various electrophiles at the sulfur atom. This reactivity is fundamental to many classic and modern methods for synthesizing sulfones.

The reaction of sodium sulfinates with electrophilic carbon species, such as alkyl halides (e.g., alkyl bromoacetates), is a traditional and straightforward method for synthesizing sulfones. In this S_N2 reaction, the sulfinate anion displaces a leaving group to form a new carbon-sulfur bond. This approach is widely applicable for preparing a variety of sulfone structures.

More recently, methods have been developed for the oxysulfonylation of alkynes with sodium sulfinates to produce β-keto sulfones. mdpi.com These reactions can be promoted by a Brønsted acid like BF₃·OEt₂ under metal-free conditions. mdpi.com The alkyne acts as the electrophilic partner after activation. This methodology features mild conditions and good functional group tolerance, further expanding the utility of sodium sulfinates like this compound as nucleophiles. mdpi.com

Cyclization and Cascade Reactions

Sodium sulfinates are valuable reagents in cascade reactions, where multiple bonds are formed in a single operation to rapidly build molecular complexity. rsc.org The sulfonyl radical (RSO₂•), which can be generated from sodium sulfinates under oxidative conditions, is a key intermediate in many of these transformations. nih.gov These reactions often involve the initial addition of the sulfonyl radical to an unsaturated system, followed by an intramolecular cyclization.

For example, metal-free cascade reactions of 2-propynolphenols with sodium sulfinates, promoted by trifluoroacetic acid (TFA), have been developed to synthesize 4-sulfonyl-2H-chromenes. researchgate.net In this process, the sulfinate adds to an allene (B1206475) carbocation intermediate, which then undergoes a 6-endo-trig cyclization. researchgate.net Similarly, TFA-promoted cascade reactions between 1,5-diynols and sodium sulfinates can construct complex polycyclic systems like sulfonylated benzo[b]fluorenes. nih.govacs.org These advanced synthetic methods highlight the role of sodium sulfinates as key building blocks for accessing diverse heterocyclic scaffolds.

Intramolecular Cycloaddition Reactions (e.g., Synthesis of thieno[2,3-b]researchtrends.netdithiine-1,1-dioxide)

This compound can conceptually serve as a precursor to a reactive diene, 2,5-dichlorothiophene-S-oxide, through in-situ oxidation. Thiophene (B33073) S-oxides are known to be effective dienes in [4+2] cycloaddition reactions, or Diels-Alder reactions. researchtrends.netresearchgate.netresearchgate.net This reactivity stems from the disruption of the thiophene's aromaticity upon oxidation of the sulfur atom, rendering the resulting diene system more amenable to cycloaddition. researchtrends.net While intermolecular cycloadditions of thiophene S-oxides are well-documented, they can also participate in intramolecular variants when the thiophene ring is tethered to a suitable dienophile. researchtrends.net

The synthesis of thieno[2,3-b] researchtrends.netdithiine-1,1-dioxide from this compound represents a hypothetical yet mechanistically plausible intramolecular cycloaddition. The reaction would proceed via the initial formation of an intermediate where the sulfinate is converted to a group containing a dienophile, such as an alkyne. Subsequent oxidation of the thiophene sulfur to an S-oxide would generate the necessary diene. This intermediate could then undergo an intramolecular Diels-Alder reaction, followed by further transformations to yield the final thieno[2,3-b] researchtrends.netdithiine-1,1-dioxide product.

Studies have shown that thiophenes tethered to alkynes can undergo oxidative intramolecular cycloaddition when treated with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). researchtrends.net This process generates the thiophene S-oxide in situ, which is then trapped by the tethered alkyne. researchtrends.net The initial cycloadducts can then undergo further reactions, such as the extrusion of sulfur monoxide, to yield aromatic products. semanticscholar.org

Table 1: Examples of Intramolecular Cycloaddition Reactions Involving Thiophene S-oxides

| Diene Precursor (Thiophene Derivative) | Dienophile | Reaction Conditions | Product Type | Citation |

| Thiophene tethered to an alkyne | Internal Alkyne | m-CPBA | Fused Aromatic System | researchtrends.net |

| Thiophene tethered to an alkene | Internal Alkene | m-CPBA | Fused Cyclohexene S-oxide | researchtrends.net |

| 2-Substituted Benzo[b]thiophene | Maleimides | m-CPBA, BF₃·Et₂O | Fused Bicyclic System | researchgate.net |

Construction of Fused Heterocyclic Systems (e.g., Dibenzothiophene (B1670422) S-oxides, Thiaphenanthridinones)

Sodium sulfinates, including aryl sulfinate esters derived from salts like this compound, are valuable building blocks for constructing complex fused heterocyclic systems. This is often achieved through palladium-catalyzed cross-coupling reactions followed by intramolecular cyclization.

Dibenzothiophene S-oxides:

An efficient method for the synthesis of dibenzothiophene S-oxides involves a two-step process starting from 2-bromoaryl sulfinate esters. The first step is a Suzuki-Miyaura cross-coupling reaction with an arylboronic acid, which selectively forms a C-C bond at the position of the bromine atom. This is followed by an electrophilic cyclization of the resulting biaryl sulfinate ester, typically promoted by an activator like triflic anhydride (B1165640) (Tf₂O), to furnish the dibenzothiophene S-oxide core. This method allows for the synthesis of a diverse range of substituted dibenzothiophene S-oxides.

Thiaphenanthridinones:

Thiaphenanthridinones, which are sulfur analogues of phenanthridinones, can be synthesized in a one-step process from sulfinate esters and 2-borylanilines. This transformation is achieved through a palladium-catalyzed cross-coupling reaction followed by an intramolecular cyclization. The reaction proceeds under mild conditions and tolerates a wide variety of functional groups, providing access to a broad spectrum of thiaphenanthridinone derivatives.

Table 2: Synthesis of Fused Heterocycles from Sulfinate Esters

| Target Heterocycle | Starting Materials | Catalyst/Reagents | Key Transformation | Citation |

| Dibenzothiophene S-oxides | 2-Bromoaryl sulfinate ester, Arylboronic acid | Pd catalyst, Tf₂O | Suzuki-Miyaura coupling, Electrophilic cyclization | |

| Thiaphenanthridinones | Sulfinate ester, 2-Borylaniline | Pd catalyst, Base | Cross-coupling, Intramolecular N-sulfinylation |

Radical Processes Involving Sulfinyl Species from Sulfinates

Sodium sulfinates are well-established precursors for the generation of sulfonyl radicals (RSO₂•). rsc.orgmdpi.org These radical species are highly valuable in organic synthesis for the formation of C-S bonds and the construction of various organosulfur compounds. researchgate.net The generation of sulfonyl radicals from sodium sulfinates can be achieved through several methods, including oxidation with chemical oxidants, electrochemical methods, and photoredox catalysis. researchtrends.netrsc.orgmdpi.org

Once generated, the sulfonyl radical can participate in a variety of radical reactions. A common pathway is the addition of the sulfonyl radical to an unsaturated C-C bond, such as in an alkene or alkyne. This addition forms a new carbon-centered radical, which can then be trapped by another species or undergo further transformations, such as cyclization or hydrogen atom abstraction. rsc.org

For instance, the reaction of a sulfonyl radical with an alkene can lead to a difunctionalization product where both a sulfonyl group and another functional group are introduced across the double bond. These processes often proceed through a radical-polar crossover mechanism, where the initial radical adduct is reduced to a carbanion, which is then trapped by an electrophile.

The specific reactivity of the sulfinyl radical derived from this compound would be influenced by the electronic properties of the dichlorothienyl group. The electron-withdrawing nature of the chlorine atoms and the thiophene ring could affect the stability and reactivity of the corresponding sulfonyl radical. While specific studies on this particular compound are not prevalent, the general principles of sulfonyl radical generation and reactivity from sodium sulfinates are broadly applicable. mdpi.orgresearchgate.net

Table 3: Methods for Generating Sulfonyl Radicals from Sodium Sulfinates

| Method | Conditions/Reagents | Mechanism | Citation |

| Chemical Oxidation | Oxidizing agents (e.g., Mn(OAc)₃, Cerium(IV) ammonium (B1175870) nitrate) | Single Electron Transfer (SET) | rsc.org |

| Electrochemical Synthesis | Electric current | Anodic oxidation | researchtrends.net |

| Photoredox Catalysis | Photocatalyst (e.g., Ru(bpy)₃²⁺, 4CzIPN), Light | Photoinduced Electron Transfer (PET) | rsc.org |

Mechanistic and Structural Investigations of Reactions Involving 2,5 Dichlorothiophene 3 Sulfinate

Elucidation of Reaction Pathways and Identification of Intermediate Species

The reactivity of sodium;2,5-dichlorothiophene-3-sulfinate is governed by the versatile nature of the sulfinate group, which can act as a nucleophile, an electrophile, or a radical precursor depending on the reaction conditions. nih.govnih.gov This multifaceted reactivity allows for a variety of reaction pathways, often involving transient intermediate species.

In many reactions, the initial step is the formation of a sulfonyl radical (RSO₂•) from the sulfinate salt. This can be achieved through oxidation or thermal initiation. Once formed, this radical can participate in a cascade of reactions, including addition to unsaturated bonds or hydrogen atom abstraction. For instance, in the presence of a suitable radical initiator, this compound can be expected to form the 2,5-dichlorothiophene-3-sulfonyl radical. This highly reactive intermediate can then be trapped by various substrates.

Another key intermediate is the corresponding sulfenyl iodide, which can be generated in situ from the reaction of the sulfinate with iodine. This species can then undergo homolytic cleavage to produce a sulfenyl radical, which is a crucial precursor in various transformations. The formation of such intermediates is often confirmed through trapping experiments, for example, using radical scavengers like TEMPO, which would inhibit the reaction and form a characteristic adduct. researchgate.net

Furthermore, under certain conditions, the sulfinate can act as a nucleophile, with the sulfur atom attacking an electrophilic center. This is particularly relevant in substitution reactions. Conversely, protonation of the sulfinate can lead to the formation of the corresponding sulfinic acid, which can then participate in a different set of reactions. The interconversion between these various intermediates is often a key factor in determining the final product distribution.

Role of Transition Metal Catalysis and Ligand Effects in Transformations

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-sulfur and carbon-carbon bonds. nih.gov While direct studies on this compound are scarce, the extensive literature on related compounds, such as other aryl and heteroaryl sulfinates, provides a strong basis for understanding its behavior in such reactions.

Palladium-catalyzed cross-coupling reactions are a prime example. libretexts.org In a typical Suzuki-Miyaura coupling, a palladium catalyst, often in the form of Pd(OAc)₂ or Pd₂(dba)₃, is used in conjunction with a phosphine (B1218219) ligand. sigmaaldrich.com The choice of ligand is crucial and can significantly impact the reaction's efficiency and selectivity. For instance, bulky and electron-rich phosphine ligands like Xantphos have been shown to be effective in the palladium-catalyzed arylation of sulfenate anions. nih.gov The general catalytic cycle for such couplings involves oxidative addition of an aryl halide to the Pd(0) complex, followed by transmetalation with the organoboron species, and finally, reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. libretexts.org

In the context of this compound, it could potentially be used as a coupling partner in desulfitative cross-coupling reactions. In these reactions, the sulfinate group is extruded as sulfur dioxide. A palladium-catalyzed approach for the synthesis of diarylmethanes from sodium sulfinates and benzyl (B1604629) chlorides has been described, where various aromatic sodium sulfinates were used as aryl sources. nih.gov It is plausible that this compound could similarly act as a source of the 2,5-dichlorothienyl group.

The reactivity of the two chloro-substituents on the thiophene (B33073) ring also opens up possibilities for sequential cross-coupling reactions, allowing for the synthesis of complex, multi-substituted thiophene derivatives. The relative reactivity of the C-Cl bonds versus the C-S bond of the sulfinate under palladium catalysis would be a key factor to control for selective functionalization.

| Catalyst System | Reaction Type | Potential Product from this compound |

| Pd(OAc)₂ / Xantphos | Arylation | 2,5-dichloro-3-(aryl)sulfinylthiophene |

| Pd₂(dba)₃ / SPhos | Suzuki-Miyaura Coupling | 2-Aryl-5-chlorothiophene-3-sulfinate (if one Cl reacts) |

| Pd(OAc)₂ | Desulfitative Coupling | 2,5-dichloro-3-arylthiophene |

Exploration of Metal-Free and Reagent-Mediated Mechanisms

While transition metal catalysis is a powerful tool, there is a growing interest in developing metal-free synthetic methods to avoid issues of cost, toxicity, and catalyst removal. nih.gov Sodium sulfinates, including by extension this compound, are well-suited for such transformations.

A common metal-free approach involves the in-situ generation of reactive intermediates using simple reagents. For example, the reaction of sodium sulfinates with a Brønsted acid can generate the corresponding sulfinic acid, which can then participate in addition reactions to allenes to form allylic sulfones. sigmaaldrich.com Another strategy is the use of diaryliodonium salts as arylating agents in the presence of a base, which allows for the formation of diaryl sulfones without the need for a metal catalyst. organic-chemistry.org

Radical-mediated reactions are also a cornerstone of metal-free chemistry. The sulfonylation of Morita-Baylis-Hillman adducts with thiosulfonates can be achieved using a simple base like cesium carbonate, proceeding through a radical mechanism to form allyl aryl sulfones. thieme.de It is conceivable that this compound could be converted to a thiosulfonate and used in similar reactions.

Furthermore, photochemical methods are emerging as a powerful tool for metal-free C-S bond formation. These reactions often utilize a photosensitizer to initiate a radical cascade, allowing for the formation of a wide range of sulfides under mild conditions. nih.gov

| Reagent/Condition | Reaction Type | Plausible Mechanism |

| Brønsted Acid | Addition to Alkenes/Alkynes | Formation of sulfinic acid, followed by nucleophilic addition |

| Diaryliodonium Salts | Arylation | Nucleophilic attack of the sulfinate on the hypervalent iodine |

| Cesium Carbonate | Radical Sulfonylation | Base-mediated generation of a sulfonyl radical |

| Photochemical Irradiation | C-S Bond Formation | Photosensitized generation of sulfonyl/sulfenyl radicals |

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation (e.g., X-ray Crystallography)

Spectroscopic techniques are equally important. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the connectivity of atoms in a molecule. nih.gov For derivatives of this compound, the chemical shifts and coupling constants of the thiophene proton would provide crucial information about the substitution pattern. Infrared (IR) spectroscopy is used to identify the presence of specific functional groups, such as the S=O stretches of the sulfinate or sulfone group. acs.org Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. mdpi.com

Computational Chemistry Approaches for Reaction Mechanism Studies and Electronic Structure Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and understanding the electronic properties of molecules where experimental data is scarce. ufms.brresearchgate.net For this compound, DFT calculations can provide valuable insights into its reactivity.

DFT can be used to model the geometric and electronic structures of the starting material, intermediates, and transition states of a reaction. researchgate.net This allows for the calculation of activation energies and reaction enthalpies, helping to determine the most likely reaction pathway. For example, in the study of the interaction between thiophene-based corrosion inhibitors and an iron cluster, DFT was used to determine the preferred adsorption configurations and to analyze the nature of the chemical bonding. researchgate.net

The electronic properties of the 2,5-dichlorothiophene (B70043) ring system can also be investigated using DFT. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide information about the molecule's ability to act as an electron donor or acceptor. nih.govnih.gov Molecular Electrostatic Potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule, predicting sites of nucleophilic and electrophilic attack. nih.gov Such studies on related oligothiophenes have shown how substituent groups influence the electronic structure and, consequently, the material's properties. ufms.brnih.gov These computational approaches can thus guide the rational design of new reactions and materials based on the this compound scaffold.

| Computational Method | Information Gained | Relevance to this compound |

| DFT Geometry Optimization | Bond lengths, bond angles, dihedral angles of reactants, intermediates, and products | Understanding the 3D structure and steric effects |

| DFT Transition State Search | Activation energies and reaction pathways | Elucidating reaction mechanisms |

| HOMO/LUMO Analysis | Electron-donating/accepting ability | Predicting reactivity in different reaction types |

| Molecular Electrostatic Potential (MEP) | Electron density distribution | Identifying sites for electrophilic and nucleophilic attack |

Applications of 2,5 Dichlorothiophene 3 Sulfinate and Its Derivatives in Chemical Research

Asymmetric Synthesis of Chiral Organosulfur Compounds

The synthesis of enantiomerically pure organosulfur compounds is a significant focus in medicinal chemistry and materials science due to the unique stereoelectronic properties imparted by the sulfur atom. Sulfinates are well-established precursors for the synthesis of chiral sulfoxides, which are valuable chiral auxiliaries and can be found in pharmacologically active molecules. illinois.edunih.gov

The general approach involves the reaction of a sulfinate salt with an electrophile. In the context of asymmetric synthesis, this can be achieved through the use of chiral auxiliaries or chiral catalysts. One common method is the Andersen-Pfitzner-Moffatt protocol, which utilizes diastereomerically pure menthyl p-toluenesulfinate esters. sci-hub.se While this specific method is well-known for aryl sulfoxides, the principle can be extended to heterocyclic sulfinates like 2,5-dichlorothiophene-3-sulfinate.

The synthesis of chiral sulfoxides from sulfinates can also be achieved via catalytic enantioselective oxidation of sulfides, but the use of sulfinates as nucleophiles offers a direct route to introduce the sulfinyl group. mdpi.com Recent advances have focused on the development of catalytic asymmetric methods for the synthesis of sulfinate esters and sulfinamides from prochiral sulfinates. sigmaaldrich.com For instance, organocatalysts have been employed for the asymmetric condensation of prochiral sulfinates with alcohols to yield enantioenriched sulfinate esters. sigmaaldrich.com These esters can then be converted to a variety of other chiral sulfur-containing functional groups.

Although specific research detailing the use of sodium;2,5-dichlorothiophene-3-sulfinate in asymmetric synthesis is limited, its potential as a precursor to chiral 2,5-dichlorothienyl sulfoxides and other related chiral organosulfur compounds is significant, based on the established reactivity of sulfinate salts.

Table 1: General Approaches to Chiral Sulfoxides from Sulfinates

| Method | Description | Key Features |

| Andersen Synthesis | Reaction of a diastereomerically pure chiral sulfinate ester (e.g., menthyl sulfinate) with an organometallic reagent (e.g., Grignard reagent). | Relies on the separation of diastereomers. The reaction proceeds with inversion of configuration at the sulfur atom. |

| Catalytic Asymmetric Condensation | Condensation of a prochiral sulfinate with an alcohol in the presence of a chiral catalyst to form an enantioenriched sulfinate ester. | Offers a more direct and potentially more atom-economical route to chiral sulfinate esters. |

| Nucleophilic Substitution | Direct reaction of a sulfinate salt with a chiral electrophile. | The stereochemistry is controlled by the chiral electrophile. |

Building Blocks for Complex Molecular Architectures in Organic Synthesis

The 2,5-dichlorothiophene-3-sulfinate moiety serves as a versatile building block, offering multiple reaction sites for the construction of more complex molecules. The sulfinate group can act as a nucleophile or be converted into other functional groups, while the chlorine atoms on the thiophene (B33073) ring are amenable to cross-coupling reactions.

Thiophene and its derivatives are common scaffolds in medicinal chemistry, appearing in a wide range of biologically active compounds. The 2,5-dichlorothiophene (B70043) core can be functionalized to create analogues of known bioactive molecules. For example, thieno[2,3-d]pyrimidine (B153573) derivatives, which can be synthesized from functionalized thiophenes, have shown potential as antitumor agents. scielo.br

The sulfinate group of this compound can be transformed into sulfonamides, which are a cornerstone of many therapeutic agents. nih.gov The reaction of sulfinates with amines or their derivatives provides access to this important functional group. While no specific examples utilizing this compound for the synthesis of bioactive scaffold analogues are prominently reported, the inherent reactivity of the starting material makes it a plausible candidate for such endeavors.

The 2,5-dichlorothiophene-3-sulfinate scaffold is a valuable starting material for the synthesis of various fused heterocyclic systems. The chlorine atoms can be displaced or participate in cross-coupling reactions to build additional rings onto the thiophene core.

One important class of fused thiophenes are the thienothiophenes, which have isomers such as thieno[3,2-b]thiophene (B52689) and thieno[2,3-b]thiophene (B1266192). These structures are of interest in materials science and medicinal chemistry. researchgate.netnih.govekb.eg Syntheses of thieno[3,2-b]thiophenes have been reported from 3-nitro-2,5-dicarbonylthiophenes via nucleophilic aromatic substitution of the nitro group with thiolates, followed by cyclization. researchgate.netmdpi.comdoaj.org Although this specific route does not start from the title compound, it highlights the general strategies for building fused thiophene systems.

Furthermore, the sulfinate group itself can participate in cyclization reactions. For instance, palladium-catalyzed reactions of sulfinates are known to be powerful methods for forming C-C and C-heteroatom bonds. researchgate.netnih.govresearchgate.net This suggests that intramolecular cyclizations or intermolecular annulations involving the sulfinate group of 2,5-dichlorothiophene-3-sulfinate could be developed to access novel heterocyclic frameworks. For example, the synthesis of thieno[2,3-b]thiadiazine derivatives could potentially be explored from precursors derived from 2,5-dichlorothiophene.

Table 2: Potential Reactions for Heterocyclic Diversification

| Reaction Type | Reagents/Conditions | Potential Product Class |

| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) | Arylboronic acids or organostannanes, Pd catalyst | Arylated thiophenes, precursors to fused systems |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines, alkoxides) | Functionalized thiophenes |

| Intramolecular Cyclization | Functionalization of the sulfinate and subsequent ring closure | Fused thieno-heterocycles |

Precursors for Advanced Materials Research

Thiophene-based materials are at the forefront of research in organic electronics due to their excellent charge transport properties and environmental stability. The 2,5-dichlorothiophene unit is a common building block for conjugated polymers used in these applications.

Polythiophenes and their derivatives are widely used as the active layer in organic field-effect transistors (OFETs) and as donor materials in organic solar cells (OSCs). The properties of these materials can be tuned by modifying the substituents on the thiophene ring.

While there is no direct report on the use of this compound for this purpose, polymers containing the thieno[2,3-b]thiophene moiety, which could be conceptually derived from 2,5-disubstituted thiophenes, have been successfully employed in OFETs. rsc.org The performance of these devices is influenced by the crystallinity and molecular packing of the polymer, which in turn depends on the substituents.

The sulfinate group could potentially be used to introduce specific functionalities into the polymer backbone or side chains to modulate solubility, morphology, and electronic properties. The chlorine atoms also provide handles for polymerization, for example, through dehalogenative coupling reactions.

The 2,5-dichlorothiophene-3-sulfinate monomer could be incorporated into various polymer architectures to create functional materials. The sulfinate group could be converted to a more stable sulfone or sulfonamide prior to or after polymerization. Polymers containing sulfonyl groups are known for their thermal stability and specific interactions, which could be beneficial for applications in membranes or specialty plastics.

The synthesis of fluorene-thiophene-benzothiadazole polymer-functionalized graphene sheets has been reported, demonstrating the versatility of thiophene units in creating advanced composite materials with applications in nonlinear optics. nih.gov The incorporation of a dichlorosulfinate-functionalized thiophene monomer could lead to polymers with novel optical and electronic properties.

Reagents and Standards in Chemical Analytical Methodologies

This compound is commercially available from various chemical suppliers who categorize it under "analytical chemicals," "analytical reagents," and "reference materials". myskinrecipes.com This suggests its potential for use in various analytical applications. For instance, its properties could lend it to being used as a standard in chromatographic techniques for the identification and quantification of related organosulfur compounds. However, a comprehensive review of scientific literature does not yield specific, published analytical methods where this compound is explicitly used as a reference standard for calibration or as a specific analytical reagent for derivatization or other analytical procedures.

In one study, while not using the title compound as a standard, researchers employed an internal standard, 3,4,5-trichloropyridine, for the purpose of quantifying the conversion of a reaction in which this compound was a reactant. This highlights the use of analytical techniques to monitor reactions involving this sulfinate, even if the compound itself was not the standard.

Further research and publication of analytical methodologies would be required to fully document the specific roles and applications of this compound as a reagent and standard in analytical chemistry.

Research in Agrochemical Synthesis and Development

The primary documented application of this compound in chemical research lies in its role as a versatile intermediate for the synthesis of novel heterocyclic compounds. These new molecules are often designed with the aim of exploring their biological activities, which can include potential agrochemical applications such as fungicides or herbicides. The dichlorinated thiophene sulfinate moiety provides a reactive handle for the construction of more complex molecular architectures.

Detailed research findings have demonstrated the utility of this compound in specific synthetic pathways.

Synthesis of 1-Benzyl-5-((2,5-dichlorothiophen-3-yl)sulfonyl)-1,2,3,4-tetrahydropyridine

In a study focused on the C-H sulfonylation of cyclic amines, this compound was used as a key reagent to introduce the (2,5-dichlorothiophen-3-yl)sulfonyl group into a tetrahydropyridine (B1245486) ring system. The reaction of 1-benzylpiperidine (B1218667) with N-iodosuccinimide (NIS) in the presence of this compound yielded the corresponding enaminyl sulfone, 1-benzyl-5-((2,5-dichlorothiophen-3-yl)sulfonyl)-1,2,3,4-tetrahydropyridine. This transformation showcases the role of the sulfinate as a nucleophilic partner in a transition-metal-free oxidative C-H functionalization reaction.

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product | Yield |

|---|---|---|---|---|---|

| 1-Benzylpiperidine | This compound | N-Iodosuccinimide | Tetrahydrofuran (THF) | 1-Benzyl-5-((2,5-dichlorothiophen-3-yl)sulfonyl)-1,2,3,4-tetrahydropyridine | 65% |

Synthesis of Methyl 2-((2,5-dichlorothiophen-3-yl)sulfonyl)acetate and its Derivatives

Another significant application of this compound is in the synthesis of methyl 2-((2,5-dichlorothiophen-3-yl)sulfonyl)acetate. yu.edu.joresearchgate.net This β-sulfonyl ester is a versatile intermediate for constructing novel thieno[2,3-b] myskinrecipes.comdithiine-1,1-dioxide derivatives, which are classes of compounds often screened for various biological activities. yu.edu.joresearchgate.net

The synthesis involves the reaction of this compound with methyl 2-bromoacetate in dimethylformamide (DMF) at room temperature. yu.edu.joresearchgate.net The resulting methyl 2-((2,5-dichlorothiophen-3-yl)sulfonyl)acetate can then undergo further reactions, such as intramolecular cycloaddition with carbon disulfide or ethoxycarbonyl isothiocyanate, to yield complex heterocyclic systems. yu.edu.joresearchgate.net Although the final products in this particular study showed insignificant antibacterial and antituberculosis activities, the synthetic route demonstrates the value of this compound as a foundational building block for creating diverse molecular scaffolds for further investigation. yu.edu.joresearchgate.net

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product |

|---|---|---|---|---|

| This compound | Methyl 2-bromoacetate | Dimethylformamide (DMF) | Room temperature, 5 hours | Methyl 2-((2,5-dichlorothiophen-3-yl)sulfonyl)acetate |

These examples underscore the importance of this compound as a precursor in the synthesis of novel and potentially bioactive compounds relevant to agrochemical research. The reactivity of the sulfinate group, combined with the dichlorinated thiophene core, offers a platform for the development of new molecular entities.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies for Sulfinates

The accessibility of sodium 2,5-dichlorothiophene-3-sulfinate and its derivatives is paramount for its widespread adoption. While general methods for the synthesis of sulfinate salts are established, future research should focus on developing methodologies that are both novel and sustainable. Conventional syntheses often rely on the reduction of the corresponding sulfonyl chlorides. nih.gov One common method involves reacting the sulfonyl chloride with a reducing agent like sodium sulfite (B76179) in an aqueous solution. nih.gov Another established route is the oxidation of thiols to the corresponding sulfones, followed by cleavage to yield the sulfinate salt. nih.gov

Future efforts could be directed towards direct C-H functionalization of 2,5-dichlorothiophene (B70043) followed by sulfination, thereby reducing the number of synthetic steps and minimizing waste. The exploration of electrochemical methods, which can offer a greener alternative to traditional chemical oxidants and reductants, is another promising avenue. acs.orgrsc.org Developing one-pot syntheses from readily available starting materials would also represent a significant advance in efficiency and sustainability.

Table 1: Comparison of Potential Synthetic Routes

| Method | Precursor | Key Reagents | Potential Advantages | Research Focus |

| Reduction | 2,5-Dichlorothiophene-3-sulfonyl chloride | Sodium sulfite, Sodium bicarbonate | Established, reliable | Milder reducing agents, improved yields |

| Oxidation-Cleavage | 2,5-Dichlorothiophene-3-thiol | Oxidizing agent (e.g., m-CPBA), Cleavage agent | Access from thiol precursors | More efficient oxidation/cleavage protocols |

| Direct C-H Sulfination | 2,5-Dichlorothiophene | Sulfinating agent, Catalyst | Atom economy, fewer steps | Catalyst development, regioselectivity control |

| Electrochemical Synthesis | Thiol or disulfide | Electrode, Electrolyte, Fluoride source | Green, mild conditions | Optimization of reaction conditions |

Exploration of Undiscovered Reactivity Patterns of 2,5-Dichlorothiophene-3-sulfinate

Sodium sulfinates are recognized for their diverse reactivity, capable of acting as sulfonylating, sulfinylating, or sulfenylating agents depending on the reaction conditions. rsc.org The reactivity of sodium 2,5-dichlorothiophene-3-sulfinate, however, remains largely uncharted territory. A systematic investigation into its behavior with various electrophiles, nucleophiles, and radical species is warranted.

Future research should explore its participation in transition-metal-catalyzed cross-coupling reactions to form C-S bonds, a crucial linkage in many pharmaceutical and material science applications. The potential for this sulfinate to generate sulfonyl radicals under photoredox or electrochemical conditions opens up avenues for novel cyclization and addition reactions. nih.gov Furthermore, its role as a nucleophile in substitution reactions or as a precursor to other sulfur-containing functional groups should be thoroughly investigated. The electron-deficient nature of the dichlorinated thiophene (B33073) ring is expected to influence the reactivity of the sulfinate group, potentially leading to unique and selective transformations not observed with simpler aryl sulfinates.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of sodium 2,5-dichlorothiophene-3-sulfinate into flow chemistry and automated synthesis platforms could significantly accelerate drug discovery and process development. youtube.com Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, efficiency, and scalability. youtube.comthieme-connect.de This is particularly advantageous when dealing with highly reactive intermediates or exothermic reactions that can be challenging to manage in traditional batch processes. youtube.com

Future work should focus on developing robust flow protocols for the synthesis and subsequent reactions of this sulfinate. This could involve the use of packed-bed reactors containing immobilized reagents or catalysts to streamline multi-step sequences. thieme-connect.de The ability to generate and use reactive intermediates derived from the sulfinate in situ would enhance safety and expand the accessible chemical space. youtube.comacs.org Automating these flow syntheses would enable high-throughput screening of reaction conditions and the rapid generation of compound libraries for biological evaluation.

Design of Highly Functionalized Derivatives for Specialized Chemical Applications

The 2,5-dichlorothiophene scaffold provides a template for the design of highly functionalized derivatives with tailored properties. The chlorine atoms can be substituted via nucleophilic aromatic substitution or cross-coupling reactions, and the remaining C-H position on the thiophene ring is a site for further functionalization.

Research should be directed towards the synthesis of a diverse library of derivatives by systematically modifying the thiophene core. For instance, replacing the chlorine atoms with amino, alkoxy, or aryl groups could dramatically alter the electronic properties and biological activity of the resulting molecules. The sulfinate group itself can be converted into other functionalities like sulfonamides or sulfones, which are prevalent in medicinal chemistry. nih.gov These highly decorated thiophene derivatives could find applications as new drug candidates, organic electronic materials, or specialized ligands in catalysis. nih.govderpharmachemica.com The bioisosteric replacement of the sulfur atom in the thiophene ring with selenium is another area that could yield compounds with novel biological properties. mdpi.com

Theoretical Predictions and Experimental Validation of New Transformations

Computational chemistry and theoretical studies can play a pivotal role in guiding the exploration of sodium 2,5-dichlorothiophene-3-sulfinate's reactivity. researchgate.net Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, bond energies, and reaction pathways. This theoretical insight can help to identify the most plausible reaction mechanisms and predict the feasibility of new, yet-to-be-discovered transformations.

Future research should combine theoretical predictions with experimental validation. For example, computational models could be used to screen potential catalysts for a desired transformation or to understand the regioselectivity of a particular reaction. The calculated properties, such as the charge distribution on the thiophene ring and the sulfur atom, can provide a rationale for the observed reactivity and guide the design of new experiments. researchgate.net This synergistic approach will accelerate the discovery of novel reactions and provide a deeper understanding of the fundamental chemistry of this versatile building block.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing sodium 2,5-dichlorothiophene-3-sulfinate, and how can purity be optimized?

- Methodology : Synthesis typically involves sulfination of 2,5-dichlorothiophene derivatives using sodium sulfite or bisulfite under controlled pH (4–6) and temperature (60–80°C). Purification is achieved via recrystallization from ethanol/water mixtures or column chromatography. Purity optimization requires monitoring reaction completion with thin-layer chromatography (TLC) and verifying via NMR (<sup>1</sup>H, <sup>13</sup>C) and high-resolution mass spectrometry (HRMS) .

- Key Considerations : Trace chloride impurities can affect reactivity; use ion-exchange chromatography for removal.

Q. How is the purity of sodium 2,5-dichlorothiophene-3-sulfinate validated in academic settings?

- Methodology : Combine spectroscopic and chromatographic techniques:

- NMR : Confirm absence of residual solvents (e.g., DMSO) and byproducts.

- HPLC : Use a C18 column with UV detection at 254 nm; retention time consistency indicates purity.

- Elemental Analysis : Match calculated vs. observed C, H, S, and Cl percentages (±0.3% tolerance) .

Q. What are the primary stability concerns for this compound during storage?

- Methodology : Store in airtight, light-resistant containers under inert gas (argon) at −20°C. Degradation is monitored via periodic FT-IR to detect sulfonate oxidation (appearance of S=O stretches at 1150–1250 cm⁻¹). Avoid aqueous solutions unless prepared immediately before use, as hydrolysis to sulfonic acid occurs within hours .

Advanced Research Questions

Q. How does the electronic structure of sodium 2,5-dichlorothiophene-3-sulfinate influence its reactivity in transition-metal-catalyzed cross-coupling reactions?

- Methodology : Perform density functional theory (DFT) calculations to map electron density on sulfur and chlorine atoms. Correlate with experimental reactivity data (e.g., Suzuki-Miyaura coupling yields). X-ray crystallography (as in related sulfonates ) reveals bond angles critical for ligand-metal coordination.

- Data Contradictions : Discrepancies in reported catalytic efficiencies may arise from solvent polarity effects on sulfinate ionization—test in DMF vs. THF to isolate solvent-dependent trends .

Q. What strategies resolve contradictions in literature regarding the compound’s efficacy as a sulfonylating agent?

- Methodology : Conduct controlled studies comparing reaction variables:

- Substrate Scope : Test aryl vs. alkyl halides.

- Additives : Evaluate the role of Cu(I) vs. Pd(0) catalysts.

- Statistical Analysis : Use ANOVA to identify significant yield differences (p < 0.05) across conditions .

- Gaps Identified : Limited data on steric effects from the 2,5-dichloro substituents—perform kinetic studies with ortho-substituted aryl halides.

Q. How can the compound’s application in synthesizing sulfone-containing polymers be systematically explored?

- Methodology :

- Step 1 : Optimize radical-initiated polymerization using AIBN in DMSO at 70°C.

- Step 2 : Characterize polymer molecular weight via gel permeation chromatography (GPC) and thermal stability via TGA/DSC.

- Step 3 : Compare sulfinate reactivity with alternative monomers (e.g., sodium styrenesulfonate) to assess electronic contributions .

Key Literature Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.